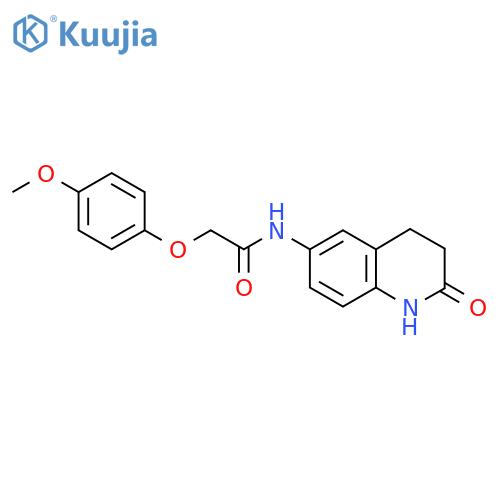Cas no 922131-49-5 (2-(4-methoxyphenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide)

922131-49-5 structure
商品名:2-(4-methoxyphenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
2-(4-methoxyphenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide 化学的及び物理的性質
名前と識別子
-
- 2-(4-methoxyphenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
- 2-(4-methoxyphenoxy)-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)acetamide
- 922131-49-5
- AKOS024633838
- F2266-0320
-
- インチ: 1S/C18H18N2O4/c1-23-14-4-6-15(7-5-14)24-11-18(22)19-13-3-8-16-12(10-13)2-9-17(21)20-16/h3-8,10H,2,9,11H2,1H3,(H,19,22)(H,20,21)
- InChIKey: JRPGZVBAGXLKLH-UHFFFAOYSA-N
- ほほえんだ: O=C1CCC2C=C(C=CC=2N1)NC(COC1C=CC(=CC=1)OC)=O
計算された属性
- せいみつぶんしりょう: 326.12665706g/mol
- どういたいしつりょう: 326.12665706g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 5
- 複雑さ: 448
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 76.7Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
2-(4-methoxyphenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2266-0320-1mg |
2-(4-methoxyphenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide |
922131-49-5 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2266-0320-20μmol |
2-(4-methoxyphenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide |
922131-49-5 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2266-0320-4mg |
2-(4-methoxyphenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide |
922131-49-5 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2266-0320-25mg |
2-(4-methoxyphenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide |
922131-49-5 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
| Life Chemicals | F2266-0320-5μmol |
2-(4-methoxyphenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide |
922131-49-5 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2266-0320-10μmol |
2-(4-methoxyphenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide |
922131-49-5 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2266-0320-15mg |
2-(4-methoxyphenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide |
922131-49-5 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
| Life Chemicals | F2266-0320-5mg |
2-(4-methoxyphenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide |
922131-49-5 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2266-0320-10mg |
2-(4-methoxyphenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide |
922131-49-5 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2266-0320-20mg |
2-(4-methoxyphenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide |
922131-49-5 | 90%+ | 20mg |
$99.0 | 2023-05-16 |
2-(4-methoxyphenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide 関連文献
-
Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055
-
James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097
-
Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521
-
Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146
-
Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
922131-49-5 (2-(4-methoxyphenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide) 関連製品
- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)
- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)
- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)
- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)
- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)
- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)
- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)
- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)
- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)
- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)
推奨される供給者
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
